molecular formula C22H21NO6 B11394153 N-(1,3-benzodioxol-5-ylmethyl)-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide

N-(1,3-benzodioxol-5-ylmethyl)-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide

Cat. No.: B11394153
M. Wt: 395.4 g/mol
InChI Key: HOTQRVYVYHZIGN-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE is a complex organic compound that features a benzodioxole ring and a chromenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole and chromenone intermediates, followed by their coupling through amide bond formation. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like NaBH4 (sodium borohydride) for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols .

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and the targets being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE is unique due to its combination of the benzodioxole and chromenone moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)propanamide

InChI

InChI=1S/C22H21NO6/c1-12-15-4-6-17(24)13(2)21(15)29-22(26)16(12)5-8-20(25)23-10-14-3-7-18-19(9-14)28-11-27-18/h3-4,6-7,9,24H,5,8,10-11H2,1-2H3,(H,23,25)

InChI Key

HOTQRVYVYHZIGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CCC(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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